molecular formula C19H11ClF2N4O B10919264 2-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one

2-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one

Cat. No.: B10919264
M. Wt: 384.8 g/mol
InChI Key: ZNBWZRBWEIRULO-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-1(2H)-PHTHALAZINONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-1(2H)-PHTHALAZINONE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzaldehyde with difluoromethylpyrimidine under controlled conditions to form the desired product. The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction parameters, including temperature and residence time, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

2-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-1(2H)-PHTHALAZINONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and phthalazinone analogs, such as:

Uniqueness

What sets 2-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-1(2H)-PHTHALAZINONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H11ClF2N4O

Molecular Weight

384.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]phthalazin-1-one

InChI

InChI=1S/C19H11ClF2N4O/c20-13-7-5-11(6-8-13)15-9-16(17(21)22)25-19(24-15)26-18(27)14-4-2-1-3-12(14)10-23-26/h1-10,17H

InChI Key

ZNBWZRBWEIRULO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=NC(=CC(=N3)C(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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